Cas no 705980-31-0 ((2R)-2-(adamantan-1-yl)propan-1-ol)

(2R)-2-(adamantan-1-yl)propan-1-ol 化学的及び物理的性質
名前と識別子
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- EN300-6506519
- (2R)-2-(adamantan-1-yl)propan-1-ol
- 705980-31-0
-
- インチ: 1S/C13H22O/c1-9(8-14)13-5-10-2-11(6-13)4-12(3-10)7-13/h9-12,14H,2-8H2,1H3/t9-,10?,11?,12?,13?/m0/s1
- InChIKey: SHTQGIUWCSSHLR-TWJXAIAZSA-N
- SMILES: OC[C@H](C)C12CC3CC(CC(C3)C1)C2
計算された属性
- 精确分子量: 194.167065321g/mol
- 同位素质量: 194.167065321g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 192
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2Ų
- XLogP3: 3.8
(2R)-2-(adamantan-1-yl)propan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6506519-0.1g |
(2R)-2-(adamantan-1-yl)propan-1-ol |
705980-31-0 | 0.1g |
$1447.0 | 2023-05-31 | ||
Enamine | EN300-6506519-0.05g |
(2R)-2-(adamantan-1-yl)propan-1-ol |
705980-31-0 | 0.05g |
$1381.0 | 2023-05-31 | ||
Enamine | EN300-6506519-2.5g |
(2R)-2-(adamantan-1-yl)propan-1-ol |
705980-31-0 | 2.5g |
$3220.0 | 2023-05-31 | ||
Enamine | EN300-6506519-10.0g |
(2R)-2-(adamantan-1-yl)propan-1-ol |
705980-31-0 | 10g |
$7065.0 | 2023-05-31 | ||
Enamine | EN300-6506519-1.0g |
(2R)-2-(adamantan-1-yl)propan-1-ol |
705980-31-0 | 1g |
$1643.0 | 2023-05-31 | ||
Enamine | EN300-6506519-0.25g |
(2R)-2-(adamantan-1-yl)propan-1-ol |
705980-31-0 | 0.25g |
$1513.0 | 2023-05-31 | ||
Enamine | EN300-6506519-0.5g |
(2R)-2-(adamantan-1-yl)propan-1-ol |
705980-31-0 | 0.5g |
$1577.0 | 2023-05-31 | ||
Enamine | EN300-6506519-5.0g |
(2R)-2-(adamantan-1-yl)propan-1-ol |
705980-31-0 | 5g |
$4764.0 | 2023-05-31 |
(2R)-2-(adamantan-1-yl)propan-1-ol 関連文献
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
(2R)-2-(adamantan-1-yl)propan-1-olに関する追加情報
Recent Advances in the Study of (2R)-2-(Adamantan-1-yl)propan-1-ol (CAS: 705980-31-0): A Comprehensive Research Brief
The compound (2R)-2-(adamantan-1-yl)propan-1-ol (CAS: 705980-31-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, pharmacological activities, and emerging applications in drug development. The adamantane moiety, a hallmark of this molecule, is known for its stability and lipophilicity, making it a valuable scaffold in medicinal chemistry.
Recent studies have highlighted the role of (2R)-2-(adamantan-1-yl)propan-1-ol as a key intermediate in the synthesis of novel antiviral and neuroprotective agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in inhibiting the replication of influenza A virus by targeting the viral M2 proton channel. The enantiomeric purity of the (2R)-configuration was found to be critical for its biological activity, underscoring the importance of stereoselective synthesis in optimizing therapeutic outcomes.
In addition to its antiviral properties, (2R)-2-(adamantan-1-yl)propan-1-ol has shown promise in neurodegenerative disease research. A preclinical study conducted by researchers at the University of Cambridge revealed its ability to cross the blood-brain barrier and modulate NMDA receptor activity, suggesting potential applications in Alzheimer's disease therapy. The compound's adamantane group was found to enhance membrane permeability while maintaining low cytotoxicity, a combination that is highly desirable in central nervous system (CNS) drug development.
The synthetic routes to (2R)-2-(adamantan-1-yl)propan-1-ol have also seen significant advancements. A 2024 paper in Organic Process Research & Development described a novel biocatalytic approach using engineered ketoreductases, achieving >99% enantiomeric excess with improved yield and reduced environmental impact compared to traditional chemical methods. This green chemistry approach aligns with the pharmaceutical industry's growing emphasis on sustainable manufacturing processes.
From a structural-activity relationship perspective, computational modeling studies have provided insights into how the adamantyl group and the chiral center influence molecular interactions with biological targets. Molecular dynamics simulations published in ACS Chemical Biology suggest that the rigid adamantane scaffold creates optimal spatial orientation for target engagement, while the hydroxyl group facilitates hydrogen bonding with key amino acid residues in target proteins.
Looking forward, the versatility of (2R)-2-(adamantan-1-yl)propan-1-ol continues to inspire new research directions. Current investigations are exploring its potential as a building block for PROTACs (proteolysis targeting chimeras) and as a modulator of protein-protein interactions in oncology targets. The compound's unique physicochemical properties make it particularly suitable for these cutting-edge therapeutic modalities, which require precise control over molecular recognition events.
In conclusion, (2R)-2-(adamantan-1-yl)propan-1-ol (CAS: 705980-31-0) represents a multifaceted tool in modern drug discovery, with applications spanning antiviral therapy, neurodegenerative disease treatment, and innovative therapeutic platforms. Its continued study promises to yield valuable insights for both fundamental chemical biology and applied pharmaceutical development. Future research should focus on expanding its therapeutic index through structural optimization and exploring combination therapies that leverage its unique pharmacological profile.
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